molecular formula C24H18F3N3O4S B2824555 ethyl 5-(4-methylbenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-14-9

ethyl 5-(4-methylbenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2824555
CAS No.: 851951-14-9
M. Wt: 501.48
InChI Key: FZRBEVGXTYWXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. Key structural features include:

  • Ethyl carboxylate group at position 1, which enhances lipophilicity and metabolic stability.
  • 4-Oxo group at position 4, introducing polarity and influencing electronic properties.
  • 4-(Trifluoromethyl)phenyl group at position 3, providing strong electron-withdrawing effects and hydrophobic interactions .

The compound’s design likely targets enzyme inhibition (e.g., kinases) due to its heterocyclic core and substituent diversity.

Properties

IUPAC Name

ethyl 5-[(4-methylbenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O4S/c1-3-34-23(33)19-17-12-35-21(28-20(31)14-6-4-13(2)5-7-14)18(17)22(32)30(29-19)16-10-8-15(9-11-16)24(25,26)27/h4-12H,3H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRBEVGXTYWXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 5-(4-methylbenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the thieno[3,4-d]pyridazine core, followed by the introduction of the 4-oxo and 3-[4-(trifluoromethyl)phenyl] groups. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may scale up these reactions using optimized conditions to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

ethyl 5-(4-methylbenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

ethyl 5-(4-methylbenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 5-(4-methylbenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies on its molecular targets and pathways are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Comparisons

Table 1: Structural and Substituent Differences
Compound Name Core Structure Position 5 Substituent Position 3 Substituent Ester Group
Target Compound Thieno[3,4-d]pyridazine 4-Methylbenzamido 4-(Trifluoromethyl)phenyl Ethyl
Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate Thieno[3,4-d]pyridazine 3-Phenylpropanoylamino 4-(Trifluoromethyl)phenyl Ethyl
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Pyrazolo[3,4-d]pyrimidine Amino-functionalized thiophene 5-Fluoro-3-(3-fluorophenyl)chromenone Methyl

Key Observations :

  • Core Heterocycle: The target compound’s thieno[3,4-d]pyridazine core differs from the pyrazolo[3,4-d]pyrimidine in , which may alter electronic properties and target selectivity.
  • Fluorine Substitution: The compound contains fluorophenyl and chromenone groups, which enhance metabolic stability and fluorescence properties, respectively .

Key Observations :

  • Melting Points: The compound has a high melting point (227–230°C), likely due to strong intermolecular interactions from its chromenone and fluorine substituents.
  • Synthesis : The target compound may share synthetic routes with (e.g., boronic acid cross-coupling), but substituent reactivity could necessitate tailored conditions.

Biological Activity

Ethyl 5-(4-methylbenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (referred to as compound 1) is a synthetic organic compound belonging to the thienopyridazine class. Its complex structure and unique substituents suggest potential biological activities that warrant exploration in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of compound 1 is C24H21F3N2O3S, with a molecular weight of 501.48 g/mol. The structure features a thieno[3,4-d]pyridazine core, which is substituted at various positions by functional groups that enhance its biological activity. The trifluoromethyl group is particularly noteworthy as it contributes to increased lipophilicity, potentially improving the compound's interaction with biological targets.

Anticancer Potential

Recent studies have indicated that compounds from the thienopyridazine class exhibit significant anticancer properties. For instance, research has shown that similar compounds demonstrate potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. In one study, derivatives of thienopyridazines showed IC50 values ranging from 0.39 μM to 3.16 μM against MCF-7 cells, indicating strong anticancer potential .

Table 1: Anticancer Activity of Thienopyridazine Derivatives

CompoundCell LineIC50 (μM)
Compound AMCF-72.74
Compound BA5493.16
Compound CMCF-10A>10

Antidiabetic Activity

In addition to anticancer effects, compounds in this class are being investigated for their antidiabetic properties. For example, related compounds have been shown to inhibit key enzymes involved in carbohydrate metabolism such as α-glucosidase and α-amylase. One study reported an IC50 of 4.58 μM against α-amylase for a structurally similar compound, suggesting that compound 1 may also exhibit similar enzyme inhibitory activity .

Table 2: Antidiabetic Activity of Related Compounds

CompoundEnzyme TargetIC50 (μM)
Compound Dα-glucosidase6.28
Compound Eα-amylase4.58
Compound FPTP1B0.91

The mechanism of action for compound 1 likely involves its interaction with specific enzymes or receptors within biological pathways. Preliminary studies suggest that the compound may modulate enzymatic activities through reversible binding mechanisms, affecting metabolic processes related to cancer proliferation and glucose metabolism.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the trifluoromethyl group is particularly significant as it enhances the lipophilicity and biological activity of the compound.

Synthesis Overview:

  • Formation of thieno[3,4-d]pyridazine core.
  • Introduction of ethyl carboxylate at the 1-position.
  • Substitution with trifluoromethyl and benzamido groups.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thienopyridazine derivatives:

  • Study on Cytotoxicity: In vitro assays demonstrated that derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a promising therapeutic index.
  • Antidiabetic Evaluation: Compounds were tested for their ability to inhibit carbohydrate-hydrolyzing enzymes with results suggesting efficacy comparable to established antidiabetic drugs like acarbose.

Q & A

Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves a multi-step process:

  • Step 1: Condensation of substituted benzaldehyde derivatives (e.g., 4-methylbenzamide) with thiosemicarbazide to form a thiosemicarbazone intermediate.
  • Step 2: Cyclization with ethyl acetoacetate under acidic conditions (e.g., HCl or H₂SO₄) to construct the thieno[3,4-d]pyridazine core.
  • Step 3: Functionalization via amidation or esterification to introduce the trifluoromethylphenyl group . Key Conditions: Temperature (60–80°C), solvent choice (e.g., ethanol for cyclization), and stoichiometric ratios (1:1.2 for intermediate coupling) are critical for yield optimization .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments.
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., observed vs. calculated for C₂₃H₁₈F₃N₃O₄S).
  • Infrared Spectroscopy (IR): Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
  • HPLC: Purity assessment (>95% for biological assays) using reverse-phase C18 columns .

Q. What initial biological screening approaches are recommended for assessing its therapeutic potential?

  • Enzyme Inhibition Assays: Test against kinases (e.g., COX-2) or proteases using fluorogenic substrates to measure IC₅₀ values .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity at 10–100 µM doses .
  • Receptor Binding Studies: Radioligand displacement assays for GPCRs or nuclear receptors to identify target affinity .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for large-scale studies?

  • Reactor Design: Use continuous flow reactors to enhance heat/mass transfer during cyclization, improving yield by 15–20% .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) for amidation steps to reduce side-product formation .
  • Purification: Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) to achieve >99% purity .

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for this compound?

  • Substituent Variation: Synthesize analogs with halogen (Cl, Br), methoxy, or nitro groups at the phenyl ring to assess potency shifts .
  • 3D Conformational Analysis: X-ray crystallography or DFT calculations to correlate steric/electronic properties with biological activity .
  • Bioisosteric Replacement: Replace the trifluoromethyl group with cyano or methylsulfonyl to evaluate metabolic stability .

Q. How should contradictory data regarding biological activity across studies be resolved?

  • Assay Replication: Repeat experiments under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Orthogonal Validation: Use surface plasmon resonance (SPR) to confirm binding affinity if fluorescence-based assays show variability .
  • Purity Reassessment: Re-analyze compound batches via LC-MS to rule out degradation products .

Q. What computational methods are suitable for predicting interactions with biological targets?

  • Molecular Docking: AutoDock Vina or Glide to model binding poses in COX-2 or tubulin active sites .
  • Molecular Dynamics (MD): GROMACS simulations (50 ns) to assess binding stability and hydration effects .
  • QSAR Modeling: Generate regression models using descriptors like logP, polar surface area, and H-bond donors .

Q. How can selective functionalization of the thienopyridazine core be achieved without disrupting its activity?

  • Protecting Groups: Use tert-butoxycarbonyl (Boc) for amine protection during side-chain modifications .
  • Regioselective Reactions: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions at the 3-position .
  • Microwave-Assisted Synthesis: Enhance reaction specificity for amidation steps (30 min vs. 12 hr conventional) .

Data Contradiction Analysis Table

Observation Potential Causes Resolution Strategies References
Variability in IC₅₀ valuesAssay buffer composition differencesStandardize pH and ionic strength
Discrepant cytotoxicity resultsCell line genetic drift or passage numberUse authenticated cell lines (e.g., ATCC)
Inconsistent NMR splitting patternsSolvent-induced conformational changesRe-run NMR in deuterated DMSO vs. CDCl₃

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.